molecular formula C8H11NO2 B13542861 4-[(1R)-1-aminoethyl]benzene-1,3-diol CAS No. 1228571-73-0

4-[(1R)-1-aminoethyl]benzene-1,3-diol

Cat. No.: B13542861
CAS No.: 1228571-73-0
M. Wt: 153.18 g/mol
InChI Key: LZCUUHPBCGKQAH-RXMQYKEDSA-N
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Description

4-[(1R)-1-aminoethyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes an aminoethyl group, making it a unique derivative of resorcinol (benzene-1,3-diol).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]benzene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol).

    Amination: The introduction of the aminoethyl group can be achieved through a reductive amination process. This involves the reaction of resorcinol with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

4-[(1R)-1-aminoethyl]benzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Signal Transduction: The aminoethyl group may interact with receptors and signaling molecules, modulating cellular responses.

Comparison with Similar Compounds

4-[(1R)-1-aminoethyl]benzene-1,3-diol can be compared with other dihydroxybenzenes:

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.

    Resorcinol (benzene-1,3-diol): The parent compound with hydroxyl groups in the meta position.

Uniqueness

The presence of the aminoethyl group in this compound distinguishes it from other dihydroxybenzenes, providing unique chemical reactivity and biological activity.

Properties

CAS No.

1228571-73-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1

InChI Key

LZCUUHPBCGKQAH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)O)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)N

Origin of Product

United States

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